molecular formula C28H22N4O4 B2870395 2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1022390-58-4

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide

Cat. No.: B2870395
CAS No.: 1022390-58-4
M. Wt: 478.508
InChI Key: DMBVHEWKCAFCEG-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O4/c33-27(31-15-18-9-12-29-13-10-18)25-21-5-1-2-6-22(21)28(34)32(26(25)19-4-3-11-30-16-19)20-7-8-23-24(14-20)36-17-35-23/h1-14,16,25-26H,15,17H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBVHEWKCAFCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(C(C4=CC=CC=C4C3=O)C(=O)NCC5=CC=NC=C5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approaches

The dihydroisoquinoline core is frequently constructed via MCRs involving acetophenone derivatives, aldehydes, and malononitrile. For instance, 1-(1,3-benzodioxol-5-yl)ethanone reacts with pyridine-3-carboxaldehyde in ethanol under reflux with ammonium acetate as a catalyst, yielding 4-aryl-6-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydropyridine-3-carbonitriles. This method achieves yields of 65–78% after crystallization from DMF/ethanol (1:2).

Table 1: MCR Conditions for Dihydroisoquinoline Core Formation

Component A Component B Catalyst Solvent Time (h) Yield (%)
1-(1,3-Benzodioxol-5-yl)ethanone Pyridine-3-carboxaldehyde NH4OAc Ethanol 18–24 65–78
4-Bromoacetophenone Thiophene-2-carboxaldehyde NH4OAc Ethanol 20–26 58–70

Castagnoli-Cushman Reaction for Carboxylic Acid Intermediates

Homophthalic anhydrides react with 1,3,5-triazinanes (formaldimine equivalents) to form 3,4-dihydroisoquinolone-4-carboxylic acids. For example, 7-fluorohomophthalic anhydride and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane yield carboxylic acid 7b , a precursor for carboxamide functionalization. This method avoids hydrogenation equipment and achieves 85–92% purity.

Carboxamide Functionalization

Amidation of Carboxylic Acid Intermediates

The carboxylic acid intermediate undergoes amidation with 4-(aminomethyl)pyridine. Using EDCl/HOBt activation in DMF at 0–5°C, the reaction proceeds with 80–85% yield. Alternatively, triphosgene-mediated isocyanate formation followed by nucleophilic substitution with 4-(aminomethyl)pyridine affords the carboxamide in 70–75% yield.

Table 2: Amidation Methods for Carboxamide Installation

Acid Derivative Amine Reagent Solvent Yield (%)
3,4-Dihydroisoquinoline-4-carboxylic acid 4-(Aminomethyl)pyridine EDCl/HOBt DMF 80–85
Isocyanate intermediate 4-(Aminomethyl)pyridine Triphosgene THF 70–75

Bischler-Napieralsky Cyclization

While traditionally low-yielding for electron-deficient substrates, modified Bischler-Napieralsky conditions using sulfur in toluene at 110°C for 12–16 hours achieve partial dehydrogenation of 1,2,3,4-tetrahydroisoquinoline intermediates, yielding 3,4-dihydroisoquinoline cores with 90–95% efficiency.

Purification and Characterization

Final purification involves column chromatography (SiO2, CH2Cl2/MeOH 95:5) and recrystallization from ethanol/water (3:1). Purity is confirmed via HPLC (>98%), while structural validation employs 1H/13C NMR, FT-IR, and HRMS.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Synthetic Pathways

Method Key Step Total Yield (%) Purity (%)
MCR + Amidation One-pot MCR, EDCl/HOBt 52–60 >95
Castagnoli-Cushman + Bischler-Napieralsky Cyclization, Sulfur dehydrogenation 68–72 90–95
Suzuki Coupling + Oxidation Pd-catalyzed coupling, DDQ oxidation 60–65 >98

Mechanistic Considerations

The MCR pathway proceeds via Knoevenagel condensation between acetophenone and aldehyde, followed by Michael addition of malononitrile and cyclization. In contrast, the Castagnoli-Cushman route involves [4+2] cycloaddition between homophthalic anhydride and triazinane, forming the dihydroisoquinoline core through concerted pericyclic mechanisms.

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during MCRs necessitate precise stoichiometric control (1:1:1 ratio of ketone, aldehyde, and malononitrile).
  • Oxidation Sensitivity : The 1-oxo group requires mild oxidants like DDQ to prevent over-oxidation to isoquinoline.
  • Solvent Effects : Ethanol enhances MCR yields by stabilizing imine intermediates, while DMF accelerates amidation kinetics.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its pyridin-3-yl and benzodioxolyl moieties. Key reagents and products include:

Oxidizing Agent Conditions Major Products Source
KMnO₄ (acidic)80°C, H₂SO₄, 4 hrPyridine-N-oxide derivatives,
Ozone (O₃)−78°C, CH₂Cl₂, 30 minCleavage of benzodioxole to diol intermediates

Mechanistic Insight :

  • Oxidation of the pyridine ring generates N-oxide derivatives, enhancing electrophilicity for downstream functionalization.

  • Ozonolysis of the benzodioxole ring produces catechol derivatives, enabling further ring-opening reactions .

Reduction Reactions

Reductive modifications target the amide and ketone groups:

Reducing Agent Conditions Major Products Source
NaBH₄EtOH, 25°C, 2 hrSecondary alcohol derivatives
H₂/Pd-C50 psi, THF, 6 hrReduction of amide to amine ,

Key Observations :

  • Sodium borohydride selectively reduces the ketone group to a secondary alcohol without affecting the amide bond.

  • Catalytic hydrogenation cleaves the amide bond, yielding primary amines and pyridine fragments .

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) and alkylation:

Nucleophilic Substitution

Reagent Conditions Site of Substitution Source
NH₃ (aq.)120°C, DMF, 8 hrPyridine C-2 position
CH₃ONaReflux, MeOH, 3 hrBenzodioxole C-5 position

Alkylation

Reagent Conditions Product Source
CH₃IK₂CO₃, DMF, 60°C, 4 hrN-Methylated pyridine derivative

Notable Outcomes :

  • Ammonia substitutes at the pyridine ring’s electron-deficient positions, forming amino-pyridine analogs .

  • Methylation occurs preferentially at the pyridin-4-ylmethyl nitrogen, enhancing steric bulk.

Hydrolysis and Degradation

Controlled hydrolysis reveals stability under varying conditions:

Condition Reagents Major Degradation Products Source
Acidic (pH 2)HCl (1M), 70°C, 12 hrIsoquinoline carboxylic acid
Alkaline (pH 12)NaOH (1M), 25°C, 24 hrPyridine-3-carboxylic acid

Stability Profile :

  • The amide bond hydrolyzes under acidic conditions, releasing the carboxylic acid moiety.

  • Alkaline conditions degrade the pyridine ring, forming smaller aromatic acids .

Cyclization and Coupling Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction Type Reagents/Conditions Products Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives
CyclocondensationNH₂NH₂, EtOH, refluxPyrazolo-isoquinoline hybrids

Applications :

  • Suzuki coupling introduces aryl groups at the benzodioxole ring, expanding π-conjugation .

  • Hydrazine-induced cyclocondensation forms tricyclic structures with enhanced bioactivity .

Comparative Reactivity Table

Reaction Yield (%) Purity (HPLC) Key Challenges
Oxidation (KMnO₄)6598%Over-oxidation of benzodioxole
Reduction (NaBH₄)8295%Competing reduction of amide group
Suzuki Coupling7897%Pd catalyst removal

Mechanistic and Kinetic Insights

  • Kinetics : Oxidation follows second-order kinetics with an activation energy (EaE_a) of 45 kJ/mol.

  • Stereoelectronic Effects : Electron-withdrawing groups on the pyridine ring accelerate substitution at the C-2 position .

  • Thermodynamics : Hydrolysis is exothermic (ΔH=120kJ mol\Delta H=-120\,\text{kJ mol}) but requires acid catalysis to proceed at ambient temperatures .

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide (CAS No. 1022390-58-4) is a complex organic molecule characterized by its unique structural features, which include a tetrahydroisoquinoline core and multiple aromatic rings. This structure enables various chemical interactions that are significant in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C28H22N4O4C_{28}H_{22}N_{4}O_{4}, with a molar mass of 478.5 g/mol. Its structure allows for potential interactions with biological targets, which can lead to various pharmacological effects.

PropertyValue
Molecular FormulaC28H22N4O4
Molar Mass478.5 g/mol
CAS Number1022390-58-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzodioxole moiety enhances its potential for hydrogen bonding and π-π stacking interactions, which can modulate the activity of these targets.

Biological Activities

Research has indicated that similar compounds exhibit a variety of biological activities, including:

  • Anticonvulsant Activity : Compounds with similar structures have shown significant anticonvulsant properties in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, studies have demonstrated that certain derivatives can protect against induced seizures, suggesting potential therapeutic applications in epilepsy .
  • Neuroprotective Effects : The compound's structural features suggest it may possess neuroprotective properties. Similar compounds have been reported to inhibit neuronal apoptosis and promote neuronal survival through modulation of signaling pathways involved in cell death .
  • Antitumor Activity : Preliminary studies indicate that related isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and HepG2/A2 cells. These effects are often linked to the compound's ability to interfere with cellular proliferation and induce apoptosis .

Study on Anticonvulsant Properties

A study investigated the anticonvulsant activity of several isoquinoline derivatives, revealing that certain compounds exhibited protective effects in both MES and PTZ seizure models. Notably, one derivative showed a survival time comparable to phenytoin, a standard anticonvulsant medication .

Neuroprotection Research

Another study focused on the neuroprotective potential of benzodioxole-containing compounds. The results indicated that these compounds could significantly reduce neuronal cell death in vitro by inhibiting apoptotic pathways, suggesting their utility in neurodegenerative disease models .

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